molecular formula C22H24N2O2 B11338916 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11338916
M. Wt: 348.4 g/mol
InChI Key: SEKRCQTVRHPCEI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, an ethoxyquinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the quinoline derivative with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.

    Chemical Biology: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both the ethoxyquinoline and benzamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O2/c1-5-26-19-13-12-18(17-7-6-14-23-20(17)19)24-21(25)15-8-10-16(11-9-15)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)

InChI Key

SEKRCQTVRHPCEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC=N2

Origin of Product

United States

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